(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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Overview
Description
The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a complex organic molecule that features a benzofuran core substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding sulfone.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-fluorophenyl)methanone
- (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides unique opportunities for further functionalization and derivatization.
Biological Activity
The compound (3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone, also known by its CAS number 338424-00-3, is a complex organic molecule with potential biological activities. Its structure incorporates a benzofuran moiety, which has been associated with various pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C22H14BrClO2S
- Molecular Weight : 457.77 g/mol
- Boiling Point : Approximately 606.2 °C (predicted)
- Density : 1.56 g/cm³ (predicted) .
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. Compounds containing benzofuran structures often exhibit significant interactions with neurotransmitter receptors and enzymes involved in cellular signaling pathways. For instance, benzofuran derivatives have been shown to act as selective dopamine receptor agonists, which could suggest similar mechanisms for the compound .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures to this compound exhibit substantial antimicrobial properties. For example, benzofuran derivatives have been reported to possess activity against various bacterial strains, including multi-drug resistant strains .
Compound | Activity | Reference |
---|---|---|
Benzofuran Derivative A | MIC 20 µM against S. aureus | |
Benzofuran Derivative B | Active against E. coli |
Antitumor Activity
The potential antitumor effects of benzofuran-containing compounds are notable. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms for this compound remain to be fully elucidated but may involve similar pathways.
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of benzofuran derivatives. These compounds have been shown to protect dopaminergic neurons from degeneration, suggesting that this compound could have therapeutic implications for neurodegenerative diseases .
Case Studies
- Dopamine Receptor Agonism : A related compound demonstrated selective agonistic activity at the D3 dopamine receptor, promoting neuroprotection and signaling pathway activation in neuronal cells .
- Antimicrobial Evaluation : A series of benzofuran derivatives were tested against various pathogens, revealing significant inhibitory concentrations against resistant strains, indicating a promising avenue for drug development .
Properties
IUPAC Name |
[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2S/c23-15-7-11-17(12-8-15)27-13-19-18-3-1-2-4-20(18)26-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPRIDAHLWEISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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